N-(3-Bromo-5-ethylphenyl)acetamide
Description
Contextualization within Amide Chemistry and Halogenated Aromatic Compounds
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is a cornerstone of peptide and protein chemistry and is prevalent in numerous pharmaceuticals and industrial chemicals. The reactivity of the amide group can be significantly influenced by the substituents attached to both the carbonyl carbon and the nitrogen atom.
Halogenated aromatic compounds, on the other hand, are molecules where one or more hydrogen atoms on an aromatic ring are replaced by halogen atoms. The introduction of halogens like bromine can dramatically alter the electronic properties and reactivity of the aromatic ring, often enhancing its utility in synthesis and its biological activity. researchgate.net Halogenated organic compounds are crucial intermediates in chemical synthesis, particularly in metal-catalyzed cross-coupling reactions. researchgate.net
N-(3-Bromo-5-ethylphenyl)acetamide thus represents a confluence of these two important classes of organic molecules. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating effect of the ethyl group, transmitted through the aromatic ring to the amide functionality, makes it a subject of academic curiosity.
Rationale for Academic Investigation of this compound and Related Structures
The academic investigation into this compound and its analogs is driven by several key factors:
Medicinal Chemistry Exploration: Phenylacetamide derivatives are known to exhibit a wide range of biological activities. acs.orgacs.org The specific substitution pattern of a bromo and an ethyl group on the phenyl ring of an acetamide (B32628) could lead to novel pharmacological properties. Researchers often synthesize and screen libraries of such compounds to identify new therapeutic agents. nih.gov For instance, various N-phenylacetamide derivatives have been studied for their potential as antidepressant agents and carbonic anhydrase inhibitors. nih.govnih.gov
Intermediate for Complex Syntheses: Halogenated anilides, such as this compound, are valuable intermediates in organic synthesis. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov
Structure-Property Relationship Studies: The systematic study of how different substituents on the aromatic ring influence the chemical and physical properties of the molecule provides fundamental insights into organic chemistry. By comparing the properties of this compound with other substituted acetanilides, chemists can better understand the electronic and steric effects of various functional groups. researchgate.net
Overview of Research Paradigms Applied to N-Substituted Acetamides
The study of N-substituted acetamides like this compound typically employs a range of established research methodologies:
Synthesis and Characterization: The primary step in investigating a new compound is its synthesis, which for this compound would likely involve the acylation of 3-bromo-5-ethylaniline (B179179) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Following synthesis, a comprehensive characterization is performed using techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. researchgate.netyoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group. wpmucdn.comlibretexts.orglibretexts.org
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. libretexts.orgwikipedia.orgyoutube.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the molecule.
Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental data. These methods can predict molecular geometries, spectroscopic properties, and reactivity, offering deeper insights into the molecule's behavior.
Biological Screening: In the context of medicinal chemistry, newly synthesized compounds are often subjected to a battery of biological assays to evaluate their potential therapeutic effects. nih.gov
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| CAS Number | 123158-67-8 |
| Appearance | Solid (predicted) |
| IUPAC Name | This compound |
Data sourced from PubChem CID 19735177. libretexts.org
Synthesis and Characterization
The characterization of the resulting product would involve a suite of spectroscopic techniques to confirm its identity and purity. Although specific spectral data for this compound is not widely published, data for the closely related compound, 4-Bromophenyl acetamide , can provide a useful reference for expected spectral features.
Spectroscopic Data for a Related Compound: 4-Bromophenyl acetamide
| Spectroscopic Technique | Key Observations for 4-Bromophenyl acetamide |
| ¹H NMR (in CDCl₃) | Signals corresponding to the aromatic protons, the N-H proton, and the methyl protons of the acetyl group would be observed. For example, a singlet for the methyl protons would be expected around 2.18 ppm. |
| ¹³C NMR (in CDCl₃) | Resonances for all unique carbon atoms would be present, including the carbonyl carbon of the amide (around 168.36 ppm) and the carbons of the aromatic ring. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (m/z = 212.98 for C₈H₈BrNO), often with a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity). |
Note: The chemical shifts and fragmentation patterns for this compound would differ due to the presence and position of the ethyl group.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromo-5-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-8-4-9(11)6-10(5-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWHNPTNJWXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295908 | |
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123158-67-8 | |
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromo-5-ethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 3 Bromo 5 Ethylphenyl Acetamide
Established Synthetic Pathways for N-(3-Bromo-5-ethylphenyl)acetamide
The most direct and widely employed methods for the synthesis of this compound involve the acylation of the corresponding aniline (B41778) precursor. These methods are well-documented in organic chemistry for the preparation of N-aryl acetamides.
Amidation Reactions Employing Bromo-ethylaniline Precursors
The primary route to this compound is the N-acetylation of 3-bromo-5-ethylaniline (B179179). This transformation can be efficiently achieved using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. learncbse.in
The reaction with acetic anhydride is a common laboratory and industrial method for acetylating anilines. askiitians.com In this process, the nucleophilic nitrogen atom of 3-bromo-5-ethylaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts a proton from the nitrogen to yield the final acetamide (B32628) and acetic acid as a byproduct. pearson.comreddit.com
Alternatively, acetyl chloride can be used as the acetylating agent. The reaction mechanism is similar, involving nucleophilic attack by the aniline on the highly reactive carbonyl carbon of the acid chloride. The elimination of the chloride ion and subsequent deprotonation of the nitrogen atom by a base (often added to neutralize the HCl byproduct) affords the desired this compound. doubtnut.com A base such as pyridine (B92270) or triethylamine is typically employed to scavenge the hydrochloric acid that is formed. researchgate.net
A typical reaction procedure involves dissolving 3-bromo-5-ethylaniline in a suitable solvent, followed by the addition of the acetylating agent, often in the presence of a base. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). libretexts.org
Table 1: Common Reagents for Amidation of 3-Bromo-5-ethylaniline
| Acetylating Agent | Byproduct | Typical Conditions |
| Acetic Anhydride | Acetic Acid | Room temperature or gentle heating |
| Acetyl Chloride | Hydrochloric Acid | Often requires a base (e.g., pyridine) |
Functional Group Interconversions Leading to the Acetamide Moiety
While direct amidation is the most straightforward approach, functional group interconversions can also, in principle, lead to the formation of the acetamide. For instance, the Hofmann rearrangement of a suitable α-keto amide could yield the target compound, though this is a less common and more complex route for this specific molecule. uni.lunih.gov This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom, which is the reverse of the desired transformation in this context but highlights a relevant chemical principle.
Exploration of Alternative Synthetic Routes and Reaction Optimizations
Research into the synthesis of N-aryl acetamides has led to the development of alternative methods, often focusing on milder conditions and improved efficiency. One such approach involves the use of phase transfer catalysts (PTCs) in the N-acetylation of anilines with acetyl chloride. Catalysts like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous and organic phases, leading to higher yields in shorter reaction times. The use of a base like potassium carbonate is also essential in this methodology to neutralize the liberated acid.
Another innovative approach utilizes acetonitrile as both the solvent and the acetyl group source in a base-mediated reaction. researchgate.netresearchgate.net This method avoids the use of corrosive reagents like acetyl chloride and acetic anhydride.
Green Chemistry Approaches in the Synthesis of Substituted Phenylacetamides
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for N-acetylation. A notable example is the use of acetonitrile as a "surrogate of the acetyl group" in a transition-metal-free reaction, which presents a safer alternative to traditional acylating agents. researchgate.netresearchgate.net
Furthermore, metal-free synthetic strategies for N-aryl amides have been developed using aryltriazenes and acetonitrile, with water as the oxygen source and Brønsted acidic ionic liquids as a reusable promoter. arabjchem.orgconsensus.app Such methods are attractive due to their mild reaction conditions and reduced environmental impact. arabjchem.org
Mechanism-Based Studies of this compound Synthesis
The synthesis of this compound via the acetylation of 3-bromo-5-ethylaniline proceeds through a nucleophilic acyl substitution mechanism. pearson.com
The key steps of the mechanism with acetic anhydride are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromo-5-ethylaniline attacks one of the carbonyl carbons of acetic anhydride. pearson.com This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the departure of the acetate ion as a leaving group. pearson.com
Deprotonation: The acetate ion, acting as a base, removes a proton from the positively charged nitrogen atom, yielding the final this compound and a molecule of acetic acid. reddit.com
Computational studies on the N-acetylation of substituted anilines have shown that the partial atomic charge on the amine nitrogen is a key predictor of its reactivity. nih.gov
Stereochemical Considerations in Acetamide Bond Formation (if applicable)
For the synthesis of this compound, the product molecule itself is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations regarding the final product are not applicable. The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl group, is a key structural feature but does not introduce chirality in this case.
Advanced Spectroscopic Analysis and Structural Elucidation of N 3 Bromo 5 Ethylphenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(3-Bromo-5-ethylphenyl)acetamide Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift Assignment and Coupling Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the acetyl methyl protons, and the amide proton. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring. The bromine atom, being electronegative and a weak deactivator, along with the electron-donating ethyl group, will dictate the positions of the aromatic proton signals.
The aromatic region is expected to show three signals for the three protons on the substituted phenyl ring. The proton at the C2 position, situated between the bromo and acetamido groups, is likely to be the most deshielded. The protons at the C4 and C6 positions will also have distinct chemical shifts. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl pattern due to spin-spin coupling. The acetyl methyl protons will appear as a sharp singlet, and the amide proton (N-H) will likely be a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H (H-2, H-4, H-6) | 7.2 - 7.8 | m | - |
| Amide H (N-H) | ~8.0 | br s | - |
| Ethyl -CH2- | ~2.6 | q | ~7.5 |
| Acetyl -CH3 | ~2.1 | s | - |
| Ethyl -CH3 | ~1.2 | t | ~7.5 |
Note: Predicted values are based on analysis of similar substituted acetanilides. Actual values may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the acetamide (B32628) group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the bromo and ethyl substituents. The carbon attached to the bromine atom (C-3) will have its chemical shift significantly influenced by the heavy atom effect.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~169 |
| Aromatic (C-1) | ~140 |
| Aromatic (C-3) | ~122 |
| Aromatic (C-5) | ~145 |
| Aromatic (C-2, C-4, C-6) | 118 - 130 |
| Ethyl (-CH2-) | ~29 |
| Acetyl (-CH3) | ~24 |
| Ethyl (-CH3) | ~15 |
Note: Predicted values are based on analysis of similar substituted acetanilides. Actual values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments. A COSY spectrum would reveal the coupling between the ethyl group's methylene and methyl protons, as well as the couplings between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could establish long-range correlations, for instance, from the amide proton and acetyl methyl protons to the carbonyl carbon and the aromatic C-1 carbon, providing unambiguous evidence for the connectivity of the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A strong absorption band corresponding to the N-H stretch of the secondary amide is anticipated around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) will be a prominent feature, typically appearing in the range of 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H stretching of the ethyl and acetyl groups will appear just below 3000 cm⁻¹. The C-Br stretching vibration will be found in the fingerprint region, typically below 700 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Amide I (C=O Stretch) | 1660 - 1680 | Strong |
| Amide II (N-H Bend) | 1530 - 1570 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-N Stretch | 1200 - 1300 | Medium |
| C-Br Stretch | 500 - 700 | Medium-Weak |
Note: Predicted values are based on typical ranges for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂BrNO. nih.gov The nominal molecular weight is 241 u, and the exact molecular weight is approximately 241.01 g/mol . nih.gov Due to the presence of bromine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. A primary fragmentation would be the cleavage of the amide bond, leading to the formation of an acylium ion and a bromo-ethylaniline radical cation, or vice versa. Another common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, resulting in the loss of a methyl radical from the ethyl group.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
| 241/243 | [M]⁺ (Molecular ion) |
| 199/201 | [M - C₂H₂O]⁺ (Loss of ketene) |
| 184/186 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Note: m/z values are nominal and the presence of bromine will result in isotopic peaks for bromine-containing fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The acetamido group is an activating group, and its interaction with the phenyl ring will influence the position and intensity of the absorption maxima. Typically, substituted acetanilides exhibit two main absorption bands in the UV region, corresponding to the π → π* transitions of the benzene ring. The presence of the bromo and ethyl substituents will cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted acetanilide.
Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
| π → π* (Primary band) | ~200 - 220 |
| π → π* (Secondary band) | ~240 - 260 |
Note: Predicted values are based on the analysis of similar aromatic compounds. The solvent used can significantly affect the absorption maxima.
Computational Chemistry and Theoretical Investigations of N 3 Bromo 5 Ethylphenyl Acetamide
Quantum Chemical Calculations of N-(3-Bromo-5-ethylphenyl)acetamide
Quantum chemical calculations serve as a cornerstone for the theoretical exploration of molecular systems. For this compound, these methods are pivotal in establishing a fundamental understanding of its physicochemical nature.
Density Functional Theory (DFT) stands out as a robust and widely utilized computational method for investigating the electronic structure and geometry of molecules. Through DFT calculations, the optimized molecular geometry of this compound, corresponding to its most stable energetic state, can be accurately determined. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT can elucidate the planarity of the acetamide (B32628) group and its orientation relative to the phenyl ring, as well as the rotational conformation of the ethyl group.
Furthermore, DFT is employed to map the electronic structure, including the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. This information is crucial for predicting intermolecular interactions and reaction mechanisms.
The reliability of DFT results hinges significantly on the selection of an appropriate basis set and exchange-correlation functional. For a molecule containing a bromine atom like this compound, basis sets such as 6-311++G(d,p) are often chosen. This basis set includes polarization (d,p) and diffuse functions (++) which are essential for accurately describing the anisotropic distribution of electrons around the atoms and in the regions of weak interactions.
The choice of the exchange-correlation functional is equally critical for the accuracy of the calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that has demonstrated high accuracy for a vast array of organic molecules. By combining a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, B3LYP often provides a balanced description of electronic properties. Comparing results from different functionals can offer insights into the robustness of the computational predictions.
Molecular Orbital Analysis of this compound
The frontier molecular orbitals (FMOs) are central to understanding the chemical reactivity and electronic properties of a molecule. Their analysis provides a quantum mechanical basis for predicting the outcomes of chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular electronic transitions and reactivity. The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. In this compound, the HOMO is typically found to be distributed over the π-system of the benzene (B151609) ring and the nitrogen atom of the amide group, indicating these as the primary sites for electrophilic interactions. Conversely, the LUMO is generally localized on the carbonyl carbon and the aromatic ring, marking them as potential sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant descriptor of molecular stability and reactivity. A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. For this compound, this calculated gap provides a quantitative measure of its electronic stability.
Electronic transition properties, such as the maximum absorption wavelength (λmax) and oscillator strengths, can be calculated using Time-Dependent DFT (TD-DFT). These calculations predict the molecule's UV-visible absorption spectrum, which arises from electronic transitions between molecular orbitals, most notably the HOMO → LUMO transition.
In Vitro Biological Activity Screening and Mechanistic Elucidation for N 3 Bromo 5 Ethylphenyl Acetamide and Its Derivatives
Investigation of Enzyme Inhibition Profiles of N-(3-Bromo-5-ethylphenyl)acetamide
The ability of a compound to selectively inhibit enzymes is a key mechanism for therapeutic intervention in numerous diseases. Derivatives of N-phenylacetamides have been investigated for their potential to inhibit key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their ester derivatives have been synthesized and evaluated for their in vitro inhibition of AChE and BChE. nih.gov These studies reveal that many of these derivatives exhibit moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.gov Their inhibition of BChE was generally weaker, with IC50 values between 53.5 and 228.4 µM. nih.gov Notably, a majority of these compounds were more effective against AChE and demonstrated potency comparable or superior to the established drug, rivastigmine. nih.gov Similarly, novel 2-benzoylhydrazine-1-carboxamides have been identified as dual inhibitors of both AChE and BChE, with some derivatives showing stronger inhibition of AChE. nih.gov Another study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues also reported moderate dual inhibition of both cholinesterases, with IC50 values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BChE. nih.govbenthamscience.com
Understanding the kinetics of enzyme inhibition is crucial for elucidating the mechanism of action. For derivatives like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides, kinetic studies have been performed to determine the type of inhibition against enzymes such as alkaline phosphatase. One of the most potent derivatives was subjected to enzyme kinetic studies using the Lineweaver-Burk plot, which helps to characterize the nature of the enzyme-inhibitor interaction. mdpi.com
To visualize the binding modes and interactions between the inhibitor and the enzyme's active site, molecular docking studies are frequently employed. For novel 2-benzoylhydrazine-1-carboxamide inhibitors of AChE and BChE, molecular docking was used to investigate the possible conformations of the compounds and their interactions with the target enzymes. nih.gov These studies suggested that the compounds may act as non-covalent inhibitors located near the catalytic triad of the enzymes. nih.gov
Similarly, for N-aryl-2-(N-disubstituted) acetamide (B32628) compounds, molecular docking protocols were validated by re-docking crystallized reference ligands into their original structures, followed by re-scoring using MMGBSA calculations. semanticscholar.org In the case of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, in silico docking studies were performed to understand the interactions with target proteins like DNA gyrase, a key enzyme for bacterial cell proliferation. mdpi.com These computational analyses help in predicting binding affinities and identifying key amino acid residues involved in the interaction, guiding further structural modifications to enhance potency.
Antimicrobial Activity Studies of this compound Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Various derivatives of N-phenylacetamide have demonstrated promising antimicrobial properties.
The antimicrobial efficacy of these compounds is typically assessed using in vitro growth inhibition assays to determine the Minimum Inhibitory Concentration (MIC).
Antibacterial Activity: A series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties were synthesized and tested against several plant pathogenic bacteria. mdpi.com The results, summarized in the table below, indicate promising antibacterial activity. For instance, compound A1 (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide) showed an EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to commercial bactericides like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM). mdpi.com Another study focused on pyrazine carboxamide derivatives, with compound 5d showing the strongest activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) with an MIC of 6.25 mg/mL. mdpi.com
| Compound | Target Organism | Activity (EC50/MIC) | Reference |
|---|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 µM (EC50) | mdpi.com |
| Pyrazine Carboxamide Derivative (5d) | XDR Salmonella Typhi | 6.25 mg/mL (MIC) | mdpi.com |
| N-substituted-2-[(2-oxo-2Hchromen-4-yl)oxy]acetamide derivatives | Various bacterial strains | Valuable inhibitors | indexcopernicus.com |
Antifungal Activity: Derivatives have also been screened for their antifungal potential. A series of pyridine (B92270) derivatives, including N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides, were evaluated. semanticscholar.orgajprd.com Several of these compounds exhibited good antifungal activity when compared to the reference drug Ketoconazole. semanticscholar.org Some derivatives showed a broad spectrum of antimicrobial activity at low concentrations, with MICs in the range of 8-16 µg/mL. semanticscholar.org Halogenated 3-phenyl-5-acyloxymethyl derivatives of 2,5-dihydrofuran-2-one also displayed broad-spectrum in vitro activity against pathogenic yeasts and molds, with the 4-bromophenyl derivative being particularly effective against most species tested. nih.gov
| Compound Series | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| N'-(3-bromophenyl)-...acetohydrazides | Various Fungi | 8-16 µg/mL | semanticscholar.org |
| 4-bromophenyl derivative of 2,5-dihydrofuran-2-one | Aspergillus spp. | ≤ 2.0 µg/ml | nih.gov |
Investigating the mechanism of antimicrobial action is essential for understanding how these compounds exert their effects. For the N-phenylacetamide derivative A1 , scanning electron microscopy (SEM) analysis revealed that it could cause the rupture of the cell membrane of Xoo. mdpi.com
In other cases, specific molecular targets have been identified. DNA gyrase, an essential enzyme for bacterial DNA replication, is a validated target for antimicrobial drug development. mdpi.com Molecular docking studies of pyrazine carboxamide derivatives against the DNA gyrase of S. Typhi suggest that this enzyme is a likely target for their antibacterial activity. mdpi.com Similarly, for novel quinazolinone-benzenesulfonamide derivatives, Staphylococcus aureus DNA gyrase was identified as a potential target, with the most potent compounds exhibiting significant inhibitory activity against this enzyme. nih.gov
Antiproliferative Activity in Cell Lines
The search for novel anticancer and antitubercular agents is a major focus of pharmaceutical research. Various acetamide derivatives have been evaluated for their ability to inhibit the proliferation of cancer and mycobacterial cell lines.
Anticancer Activity: Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov The results showed that the compounds were generally more cytotoxic against the U-87 cell line. nih.gov Another study synthesized a series of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives and evaluated their anti-proliferative effects. Molecular docking studies suggested that these compounds could interact with the anticancer drug target enzyme NUDT5, which is involved in hormone signaling in breast cancer cells. researchgate.net
Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Libraries of compounds, including acetamide derivatives, have been screened for activity against M. tuberculosis. nih.gov For example, substituted pyrimidines and quinazolines, which can be related to acetamide structures, have shown antimycobacterial activity. nih.gov Furthermore, a medicinal chemistry campaign focusing on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has led to the design of improved compounds with good antitubercular activity against both drug-susceptible and drug-resistant strains, while also addressing issues of metabolic degradation. nih.gov
In Vitro Cytotoxicity Assays
The initial assessment of the anticancer potential of this compound and its derivatives involves comprehensive in vitro cytotoxicity screening against a panel of human cancer cell lines. Phenylacetamide derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including those of the breast (MCF-7, MDA-MB-468), prostate (PC-3), and nervous system (PC-12). tbzmed.ac.ir The cytotoxic activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.
Studies on various substituted phenylacetamide analogs have revealed that the nature and position of the substituents on the phenyl ring play a crucial role in their cytotoxic potency. For instance, derivatives bearing electron-withdrawing groups such as nitro (NO2) or halogens (e.g., Bromo, Chloro) have shown significant cytotoxic effects. tbzmed.ac.irnih.gov While specific data for this compound is not extensively available, the cytotoxicity of structurally related bromo-substituted acetophenone derivatives has been evaluated. One such derivative exhibited remarkable cytotoxicity against breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and prostate adenocarcinoma (PC-3) cell lines, with IC50 values below 10 µg/mL in some cases. farmaciajournal.com
The following interactive table summarizes the cytotoxic activities of representative phenylacetamide derivatives against various cancer cell lines, providing a comparative context for the potential efficacy of this compound.
Investigation of Cellular Mechanisms of Action
Understanding the cellular mechanisms through which this compound and its derivatives exert their cytotoxic effects is paramount for their development as anticancer agents. Key areas of investigation include the inhibition of tubulin polymerization and the induction of apoptosis.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. nih.gov Consequently, agents that disrupt microtubule dynamics are effective anticancer drugs. Several phenylacetamide derivatives have been investigated for their ability to inhibit tubulin polymerization. researchgate.net These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to cell death. researchgate.net The structural features of this compound, particularly the substituted phenyl ring, suggest its potential to interact with the tubulin protein. Further in vitro tubulin polymerization assays would be necessary to confirm this mechanism of action.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. nih.gov Phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tbzmed.ac.irresearchgate.net
The induction of the intrinsic pathway is often characterized by changes in the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3. tbzmed.ac.ir The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3. nih.gov
Studies on phenylacetamide derivatives have demonstrated their ability to upregulate the expression of Bax and FasL, while downregulating the anti-apoptotic protein Bcl-2. tbzmed.ac.irresearchgate.net Furthermore, these compounds have been shown to increase the activity of caspase-3, a key executioner of apoptosis. tbzmed.ac.ir DNA fragmentation, a hallmark of apoptosis, has also been observed in cancer cells treated with these derivatives. tbzmed.ac.ir
The following interactive table summarizes the observed effects of phenylacetamide derivatives on key apoptotic markers.
Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Responses
Structure-Activity Relationship (SAR) studies are essential for optimizing the anticancer activity of lead compounds. For phenylacetamide derivatives, SAR studies have highlighted the critical role of the substituents on the phenyl ring in determining their cytotoxic potency.
The presence of electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro groups (NO2), on the phenyl ring has been shown to enhance cytotoxic activity. tbzmed.ac.irnih.gov The position of these substituents also influences their efficacy. For example, some studies have shown that para-substituted derivatives exhibit strong cytotoxic effects. tbzmed.ac.ir The introduction of an alkyl side chain, such as a butyl group, on the amide nitrogen has also been found to enhance cytotoxic effects, likely by increasing the lipophilicity of the molecule and improving its cellular uptake. tbzmed.ac.ir
In the case of this compound, the presence of a bromine atom at the meta position and an ethyl group at the other meta position suggests a specific electronic and steric profile that would influence its interaction with biological targets. The bromine atom, being an electron-withdrawing group, is expected to contribute positively to the cytotoxic activity. The ethyl group, being a lipophilic and electron-donating group, could modulate the compound's pharmacokinetic and pharmacodynamic properties. A systematic variation of the substituents on the phenyl ring of this compound would be necessary to establish a detailed SAR and to identify derivatives with improved anticancer activity.
Design and Synthesis of N 3 Bromo 5 Ethylphenyl Acetamide Analogues and Derivatives
Systematic Modifications of the Aromatic Ring
The phenyl group is a primary target for modification to modulate the electronic and steric properties of the molecule. nih.gov For N-(3-Bromo-5-ethylphenyl)acetamide, this can be approached in several ways:
Halogenation Patterns: The existing bromine atom at the 3-position can be repositioned to other locations on the aromatic ring (e.g., 2- or 4-positions) to investigate the impact of halogen placement. Furthermore, introducing different halogens (e.g., chlorine, fluorine, or iodine) can fine-tune properties such as lipophilicity and hydrogen bonding capacity. The synthesis of di- or tri-halogenated analogues is another avenue to explore.
Alkyl Chain Variations: The ethyl group at the 5-position can be varied in length (e.g., methyl, propyl, butyl) or branching (e.g., isopropyl, tert-butyl) to probe the effect of size and shape on molecular interactions. bldpharm.com For instance, research on related N-arylacetamides has demonstrated that altering alkyl substituents can significantly influence biological activity. arabjchem.org
A representative, though hypothetical, set of such modifications is presented in the table below.
| Compound Name | Modification from Parent | Rationale |
| N-(2-Bromo-5-ethylphenyl)acetamide | Isomeric repositioning of Bromine | Investigate impact of halogen position |
| N-(3-Chloro-5-ethylphenyl)acetamide | Halogen substitution (Br to Cl) | Modulate electronic effects and lipophilicity |
| N-(3-Bromo-5-propylphenyl)acetamide | Alkyl chain elongation (ethyl to propyl) | Explore influence of steric bulk |
| N-(3-Bromo-5-isopropylphenyl)acetamide | Alkyl chain branching | Study effect of substituent shape |
Derivatization of the Acetamide (B32628) Moiety
This can be achieved by replacing the acetyl group with:
Longer or branched alkyl acyl groups: For example, propanoyl or isobutyryl groups.
Cyclic acyl groups: Such as cyclopropanecarbonyl or cyclohexanecarbonyl groups.
Aromatic acyl groups: Like benzoyl groups, which can be further substituted.
The synthesis of these derivatives typically involves the acylation of the parent amine, 3-bromo-5-ethylaniline (B179179), with the corresponding acyl chloride or anhydride (B1165640).
| Derivative Name | Acyl Group | Potential Impact |
| N-(3-Bromo-5-ethylphenyl)propanamide | Propanoyl | Increased lipophilicity |
| N-(3-Bromo-5-ethylphenyl)benzamide | Benzoyl | Introduction of aromatic interactions |
| Cyclopropanecarboxylic acid (3-bromo-5-ethylphenyl)-amide | Cyclopropanecarbonyl | Altered steric and electronic profile |
Heterocyclic Ring Incorporations and Bioisosteric Replacements in N-Arylacetamides
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. rroij.comopenaccessjournals.com The phenyl ring in this compound can be replaced with various heterocyclic rings to enhance properties like solubility, metabolic stability, and target-binding interactions. rroij.com
Common heterocyclic bioisosteres for an aromatic ring include:
Pyridine (B92270): Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's dipole moment. nih.gov
Thiophene: A five-membered sulfur-containing ring that is often considered a close bioisostere of benzene (B151609).
Thiazole or Oxazole: These five-membered rings contain two heteroatoms (N and S/O) and can offer unique interaction profiles. nih.gov
1,2-Benzothiazines: Fused heterocyclic systems that have been incorporated into N-arylacetamide structures to explore biological activities. nih.govresearchgate.netnih.gov
The choice of heterocycle can have a profound impact on the resulting compound's properties and biological activity. rroij.comnih.gov For example, the nitrogen atom in a pyridine ring can serve as a hydrogen bond acceptor, a feature absent in the parent phenyl ring. nih.gov
| Bioisosteric Replacement | Heterocyclic Ring | Key Feature |
| N-(5-Bromo-3-ethylpyridin-2-yl)acetamide | Pyridine | Introduces a basic nitrogen center |
| N-(4-Bromo-5-propylthiophen-2-yl)acetamide | Thiophene | Mimics steric and electronic properties of benzene |
| N-(3-Bromo-5-ethylphenyl)-2-(thiazol-2-yl)acetamide | Thiazole (on acyl group) | Introduces additional H-bond acceptors/donors |
Synthesis and Spectroscopic Characterization of Novel this compound Analogues
The synthesis of novel analogues of this compound would follow established chemical methodologies. arabjchem.orgmdpi.commdpi.comnih.govijper.orgmdpi.com The primary route involves the acylation of a substituted aniline (B41778) with an appropriate acylating agent. For instance, to synthesize the parent compound, 3-bromo-5-ethylaniline would be reacted with acetyl chloride or acetic anhydride.
Once synthesized, the structural confirmation of these new compounds is paramount and is achieved through a combination of spectroscopic techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The N-H stretch and the C=O (amide I) stretch are characteristic peaks for the acetamide moiety.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. researchgate.netnih.gov
The table below shows hypothetical spectroscopic data for this compound, based on typical values for similar structures. arabjchem.orgnih.govnih.gov
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons, ethyl group (quartet and triplet), acetamide CH₃ (singlet), and NH proton (singlet). |
| ¹³C NMR | Resonances for aromatic carbons (including C-Br and C-ethyl), ethyl carbons, acetamide carbonyl carbon, and acetamide methyl carbon. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch), ~1550 (N-H bend). |
| MS (m/z) | Molecular ion peak corresponding to the exact mass of C₁₀H₁₂BrNO. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives
As a library of analogues is synthesized and their properties evaluated, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build a mathematical correlation between the chemical structures and their observed activity. researchgate.netkg.ac.rssioc-journal.cn QSAR is a computational technique that uses statistical methods to relate molecular descriptors (numerical representations of chemical properties) to a specific activity. kg.ac.rs
The process involves:
Data Set Generation: A series of analogues with known activities is required.
Descriptor Calculation: For each molecule, a wide range of descriptors is calculated, representing constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and electronic properties. kg.ac.rs
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical model that best describes the relationship between the descriptors and the activity. kg.ac.rs
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. kg.ac.rs
A successful QSAR model can then be used to predict the activity of yet-unsynthesized derivatives of this compound. This allows for the prioritization of synthetic targets, focusing resources on compounds that are predicted to have the most desirable properties, thereby streamlining the design process. Studies on other N-arylacetamide series have shown that features like electronic and topologic characteristics can be crucial for their activity. kg.ac.rs
Future Research Trajectories and Potential Academic Applications
Prospects for Advanced Mechanistic Studies on N-(3-Bromo-5-ethylphenyl)acetamide
The chemical reactivity of this compound is governed by the interplay of its functional groups: the acetamide (B32628) moiety, the aromatic ring, and the bromo and ethyl substituents. Future mechanistic studies are poised to unravel the nuanced details of its chemical behavior, providing a deeper understanding of this class of compounds.
Advanced mechanistic investigations could focus on several key areas. The amide bond, while generally stable, can be cleaved under specific conditions. Transition metal catalysis has emerged as a powerful tool for the functionalization of amides, and detailed studies could elucidate the mechanisms of C(acyl)-N bond cleavage mediated by late transition metals. rsc.org Such research would not only expand the synthetic utility of this compound but also contribute to the broader understanding of amide bond activation.
Furthermore, the presence of a bromine atom offers a handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, could be employed to introduce new functional groups at the bromine-substituted position. Mechanistic studies of these reactions, focusing on the specific electronic and steric effects of the ethyl and acetamido groups, would be invaluable. For instance, a recent study on the Suzuki cross-coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids demonstrated the tolerance of a variety of functional groups under the reaction conditions. researchgate.net Similar investigations on this compound would provide insights into its reactivity and potential for creating diverse molecular architectures.
Integration of this compound and its Analogues into Chemical Biology Probes
Chemical biology relies on the use of small molecules to probe and understand complex biological systems. The structural motifs present in this compound make it and its derivatives attractive candidates for the development of chemical probes.
The bromo-substituent, in particular, is a key feature that can be exploited. It can serve as a site for the attachment of reporter groups, such as fluorophores or biotin, allowing for the visualization and isolation of protein targets. Moreover, the development of selective inhibitors for protein families like the bromo and extra C-terminal domain (BET) family of bromodomains has highlighted the potential of small molecules to modulate epigenetic processes. nih.govox.ac.uk While this compound itself has not been identified as a BET inhibitor, its bromo-phenyl core is a common feature in such molecules. Future research could involve the synthesis of analogues of this compound and screening them for activity against bromodomains or other protein targets. The identification of a potent and selective chemical probe from such a library could provide new tools to study cellular signaling pathways. nih.govox.ac.uk
Theoretical Approaches for Predicting Novel Bioactive this compound Derivatives
Computational chemistry and theoretical modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these approaches can be used to predict the bioactivity of novel derivatives and guide the synthesis of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful method for correlating the chemical structure of a series of compounds with their biological activity. Studies on other substituted phenylacetamides have successfully used QSAR to identify key molecular descriptors that influence their antimicrobial or anticancer activities. nih.govbenthamdirect.comresearchgate.netingentaconnect.com For example, a QSAR study on N-(substituted phenyl)-2-chloroacetamides revealed that the position of substituents on the phenyl ring significantly affects their biological activity, with halogenated derivatives showing high lipophilicity and potent antimicrobial effects. nih.govresearchgate.net A similar QSAR study on this compound and its synthesized analogues could predict their potential as, for instance, antimicrobial or antidepressant agents. nih.gov
Molecular docking and dynamics simulations can provide further insights into the potential interactions of this compound derivatives with biological targets. By modeling the binding of these compounds to the active sites of enzymes or receptors, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. nih.gov This rational design approach can significantly accelerate the discovery of new bioactive compounds.
| Computational Approach | Application to this compound Derivatives | Potential Outcome |
| QSAR Analysis | Correlate structural features with predicted biological activity (e.g., antimicrobial, anticancer). | Identification of key molecular descriptors for bioactivity, guiding the design of more potent compounds. |
| Molecular Docking | Predict the binding modes and affinities to specific protein targets. | Prioritization of synthetic targets with high predicted binding affinity and selectivity. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of binding and the key interactions that maintain the complex. |
Challenges and Opportunities in the Academic Research of Substituted Phenylacetamides
The academic research of substituted phenylacetamides, including this compound, presents both challenges and a wealth of opportunities.
One of the primary challenges lies in the development of efficient and selective synthetic methods for the functionalization of these molecules. While methods for C-H functionalization are advancing, achieving regioselectivity in molecules with multiple potential reaction sites remains a significant hurdle. researchgate.netnih.gov The presence of both a bromine atom and potentially reactive C-H bonds on the aromatic ring and ethyl group of this compound requires careful control of reaction conditions to achieve desired transformations. Overcoming these challenges in selective functionalization represents a significant opportunity for innovation in synthetic chemistry. nih.gov
Despite these challenges, the opportunities for academic research are vast. The structural diversity that can be generated from the substituted phenylacetamide scaffold is immense. nih.govresearchgate.net By systematically modifying the substituents on the phenyl ring and the acetamide nitrogen, libraries of novel compounds can be created and screened for a wide range of biological activities. ontosight.ai This exploration could lead to the discovery of new therapeutic agents, chemical probes, or materials with unique properties. Furthermore, the accessibility of undergraduate research opportunities in many academic institutions can foster the involvement of students in these exciting areas of discovery. vt.edu
Q & A
Q. What are the optimal synthetic routes for N-(3-Bromo-5-ethylphenyl)acetamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized acetamide precursor. For example, substituting bromine at the 3-position of the phenyl ring requires careful control of reaction temperature (e.g., 0–5°C for electrophilic bromination) and stoichiometric ratios to avoid over-bromination . Purification via column chromatography using ethyl acetate/petroleum ether mixtures (1:3 v/v) is effective for isolating the product, as demonstrated in analogous bromoacetamide syntheses . Yield optimization may involve adjusting catalyst loading (e.g., Lewis acids like FeCl₃) or solvent polarity to stabilize intermediates.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Purity can be assessed using reverse-phase HPLC with a C18 column and UV detection at 254 nm. Structural confirmation relies on ¹H/¹³C NMR spectroscopy: the acetamide proton (NH) typically appears as a singlet at δ 2.1–2.3 ppm, while aromatic protons in the 3-bromo-5-ethylphenyl group show splitting patterns consistent with substituent positions (e.g., a triplet for ethyl groups at δ 1.2–1.4 ppm) . High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 257.01 [M+H]⁺ (calculated for C₁₀H₁₂BrNO).
Q. What solvent systems are suitable for solubility studies of this compound in biological assays?
- Methodological Answer : Due to its hydrophobic aromatic and bromine substituents, DMSO is a common solvent for stock solutions (e.g., 10 mM). For aqueous compatibility, dilute in PBS buffer containing ≤0.1% Tween-80 to prevent aggregation. Solubility can be quantified using UV-Vis spectroscopy at λₘₐₓ ≈ 270 nm, referencing a calibration curve .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its intermolecular interactions and stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals that orthorhombic crystal systems (e.g., space group P2₁2₁2₁) stabilize this compound via N–H···O hydrogen bonds between acetamide groups and weak C–Br···π interactions . Lattice energy calculations (e.g., using Diamond software) can quantify these interactions, while thermal gravimetric analysis (TGA) correlates stability with packing density. For example, a melting point >160°C suggests strong van der Waals forces from ethyl and bromine substituents .
Q. What strategies resolve contradictions in spectroscopic data between theoretical and experimental results?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., rotational barriers in ethyl groups). Variable-temperature NMR (VT-NMR) experiments (e.g., 25–80°C) can identify conformational exchange . Computational validation via density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts vibrational frequencies (FTIR) and chemical shifts, which should align with experimental data within ±5% error .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the bromine and ethyl substituents?
- Methodological Answer : SAR studies require synthesizing analogs (e.g., replacing bromine with chlorine or ethyl with methyl) and testing against target proteins (e.g., kinases or GPCRs). Molecular docking (AutoDock Vina) using crystal structure data identifies binding affinities, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). For example, bromine’s electronegativity may enhance halogen bonding in active sites .
Q. What analytical methods validate the compound’s stability under prolonged storage or stress conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring detect degradation products (e.g., de-bromination or hydrolysis). Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions identifies vulnerable functional groups. Kinetic modeling (Arrhenius equation) extrapolates shelf life .
Contradictions and Data Gaps
- Crystallographic vs. Computational Data : SCXRD data may conflict with DFT-predicted bond lengths due to crystal packing forces. Multi-configurational wavefunction methods (CASSCF) improve accuracy for halogen-containing systems.
- Biological Activity : Limited in vivo data necessitate caution in extrapolating in vitro results. Metabolite identification via LC-MS/MS is critical for toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
